Methyl 2-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate
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Overview
Description
“Methyl 2-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate” is a chemical compound with the molecular weight of 315.37 . It is used in the field of cosmetics, particularly as an active ingredient in sunscreen products .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. While specific synthesis methods for this compound were not found, studies suggest that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases .Molecular Structure Analysis
The InChI code for this compound is1S/C18H21NO4/c1-17(2)11-8-9-18(10-11,15(17)21)16(22)19-13-7-5-4-6-12(13)14(20)23-3/h4-7,11H,8-10H2,1-3H3,(H,19,22)
. This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 315.37 . More specific physical and chemical properties were not found in the available resources.Scientific Research Applications
Synthesis and Chemical Properties
Methyl 2-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate and its derivatives have been explored in various synthetic routes to produce heterocyclic compounds with potential pharmaceutical applications. For instance, Lovro Selič et al. (1997) demonstrated the utility of related compounds in synthesizing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, which are important for developing novel therapeutic agents (Selič, Grdadolnik, & Stanovnik, 1997). Similarly, the reaction between penicillin-derived thiazoloazetidinones and ethyl diazoacetate, leading to tricyclic products, showcases the complexity and potential of such chemical reactions for drug development (Mara, Singh, Thomas, & Williams, 1982).
Catalytic Applications
The palladium-catalyzed carbonylative transformation of benzyl amines, using derivatives of methyl 2-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate, represents a significant advancement in organic synthesis. This method allows for the efficient production of methyl 2-arylacetates, which are valuable intermediates in pharmaceutical manufacturing (Li, Wang, & Xiao‐Feng Wu, 2018).
Antimicrobial Activity
The exploration of compounds derived from methyl 2-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate for antimicrobial applications has yielded promising results. Ghorab et al. (2017) synthesized a series of derivatives displaying significant antibacterial and antifungal activities, highlighting the therapeutic potential of these compounds (Ghorab, Soliman, Alsaid, & Askar, 2017).
Structural and Mechanistic Insights
X-ray diffraction studies of related compounds offer insights into the structural characteristics that underpin their reactivity and potential applications. Kucsman et al. (1984) investigated the molecular structures of methyl 2-(methylthio)benzoate and similar compounds, providing valuable information on their conformational and electronic properties (Kucsman, Kapovits, Kövesdi, Kălmăn, & Párkányi, 1984).
Mechanism of Action
Safety and Hazards
Future Directions
The compound is part of ongoing research in the field of cosmetics, particularly in the development of new UV filters with improved photostability and reduced environmental impact . The pursuit of new UV filters is crucial in advancing sunscreen technology and ensuring the availability of effective and safe options for sun protection .
properties
IUPAC Name |
methyl 2-[(3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-17(2)11-8-9-18(10-11,15(17)21)16(22)19-13-7-5-4-6-12(13)14(20)23-3/h4-7,11H,8-10H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQYPEMOAWCWFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=O)C(=O)NC3=CC=CC=C3C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate |
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